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These application notes provide detailed protocols and guidelines for the use of RBM10-

specific antibodies in various immunological assays. This document is intended for

researchers, scientists, and drug development professionals investigating the role of RNA-

binding motif protein 10 (RBM10) in cellular processes and disease.

Introduction to RBM10
RNA-binding motif protein 10 (RBM10) is a crucial regulator of alternative splicing, a

fundamental process for generating proteomic diversity.[1][2][3] It is implicated in numerous

cellular functions, including cell proliferation, apoptosis, and metastasis.[1][4] Dysregulation of

RBM10 has been linked to various diseases, including cancer.[1][5][6] RBM10 exerts its

function through complex signaling networks, including the RAP1/AKT/CREB, Notch, and Wnt/

β-catenin pathways.[1][7] Given its significance, the availability of specific and validated

antibodies is paramount for the accurate study of RBM10.

Antibody Specifications and Applications
A variety of polyclonal and monoclonal antibodies specific to RBM10 are commercially

available. These antibodies have been validated for use in several key applications, including

Western Blotting (WB), Immunoprecipitation (IP), Immunohistochemistry (IHC), and

Immunofluorescence (IF). The following table summarizes typical working concentrations for

RBM10-specific antibodies in these applications. It is important to note that optimal dilutions

should be determined experimentally for each specific antibody and experimental condition.[8]

[9]
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Application Species Reactivity
Recommended
Concentration/Dilution

Western Blot (WB) Human, Mouse, Rat 0.04 - 0.4 µg/mL

Immunoprecipitation (IP) Human
0.5 - 4.0 µg per 1.0-3.0 mg of

total protein lysate

Immunohistochemistry (IHC) Human 1:500 - 1:1000

Immunofluorescence (IF) Human 0.25 - 2 µg/mL

Experimental Protocols
Detailed protocols for the most common applications of RBM10-specific antibodies are

provided below.

Western Blotting (WB)
This protocol outlines the detection of RBM10 in protein lysates by Western Blotting.

1. Sample Preparation:

Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
[10]
Sonicate the lysate on ice to shear DNA and ensure complete lysis.[10]
Centrifuge the lysate to pellet cellular debris and collect the supernatant.[10]
Determine the protein concentration using a suitable method (e.g., BCA assay).[10]

2. SDS-PAGE and Protein Transfer:

Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.[10]
Separate the proteins on a polyacrylamide gel.
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
Confirm transfer efficiency by staining the membrane with Ponceau S.[10]

3. Immunoblotting:

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween
20 (TBST) for 1 hour at room temperature.[10]
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Incubate the membrane with the primary anti-RBM10 antibody (at the recommended dilution)
overnight at 4°C with gentle agitation.[10]
Wash the membrane three times with TBST for 10 minutes each.[10]
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour
at room temperature.[10]
Wash the membrane three times with TBST for 10 minutes each.[10]

4. Detection:

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[10]
Visualize the protein bands using a chemiluminescence imaging system.[10]

Immunoprecipitation (IP)
This protocol describes the immunoprecipitation of endogenous RBM10 from cell lysates.[10]

1. Cell Lysate Preparation:

Prepare cell lysates as described in the Western Blotting protocol.

2. Pre-clearing the Lysate:

Add protein A/G magnetic beads to the cell lysate and incubate with rotation for 1 hour at
4°C.[10]
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.[10]

3. Immunoprecipitation:

Add the primary anti-RBM10 antibody to the pre-cleared lysate and incubate overnight with
rotation at 4°C.[10]
Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C.[10]
Wash the beads several times with lysis buffer.

4. Elution and Analysis:

Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
Analyze the eluted proteins by Western blotting using an anti-RBM10 antibody.[10]

Immunohistochemistry (IHC)
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This protocol is for the detection of RBM10 in paraffin-embedded tissue sections.

1. Deparaffinization and Rehydration:

Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol
to water.

2. Antigen Retrieval:

Perform heat-induced epitope retrieval (HIER) by boiling the slides in a citrate buffer (pH 6.0)
for 10-20 minutes.[9]

3. Staining:

Block endogenous peroxidase activity with 3% hydrogen peroxide.[11]
Block non-specific binding with a suitable blocking serum.
Incubate the sections with the primary anti-RBM10 antibody (at the recommended dilution)
overnight at 4°C.
Wash with buffer and incubate with a biotinylated secondary antibody.
Wash and incubate with a streptavidin-HRP complex.

4. Visualization and Counterstaining:

Develop the signal with a chromogen such as DAB.
Counterstain with hematoxylin.
Dehydrate, clear, and mount the slides.

Immunofluorescence (IF)
This protocol details the detection of RBM10 in cultured cells.

1. Cell Preparation:

Grow cells on coverslips to the desired confluency.
Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.[8][9]
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[8][9]

2. Staining:
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Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS).
Incubate the cells with the primary anti-RBM10 antibody (at the recommended dilution) for 1
hour at room temperature or overnight at 4°C.
Wash the cells three times with PBS.
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in
the dark.
Wash the cells three times with PBS.

3. Mounting and Imaging:

Mount the coverslips onto microscope slides using a mounting medium containing DAPI for
nuclear counterstaining.
Visualize the staining using a fluorescence microscope.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving RBM10 and a general

workflow for antibody validation.
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Caption: RBM10 signaling pathways in cell proliferation and apoptosis.
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Start: Obtain RBM10 Antibody

Western Blot (WB)
- Check for specific band at ~104 kDa

- Use positive and negative control cell lines

Immunoprecipitation (IP)
- IP with RBM10 antibody

- Detect with the same or different RBM10 antibody

Immunohistochemistry (IHC)
- Stain known positive and negative tissues

- Observe expected subcellular localization (nuclear)

Immunofluorescence (IF/ICC)
- Stain cultured cells

- Confirm nuclear localization

Knockdown/Knockout Validation
- Use siRNA or CRISPR to deplete RBM10
- Confirm signal reduction in WB, IHC, or IF

Validated Antibody

Click to download full resolution via product page

Caption: General workflow for the validation of RBM10-specific antibodies.

Troubleshooting
High Background in Western Blotting:

Optimize the blocking conditions (e.g., increase blocking time, change blocking agent).

Adjust the primary and secondary antibody concentrations.

Ensure adequate washing steps.[10]

No Signal in Western Blotting:

Confirm the integrity and concentration of the protein lysate.

Verify the activity of the primary and secondary antibodies.

Check the transfer efficiency.[10]
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Non-specific Bands in Immunoprecipitation:

Increase the stringency of the wash buffers.

Pre-clear the lysate with protein A/G beads before adding the primary antibody.[10]

For further troubleshooting, consulting the antibody supplier's technical support is

recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15144495#developing-and-using-rbm10-specific-
antibodies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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